

An In-depth Technical Guide to (5-Methyl-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Methyl-2-nitrophenyl)methanol

Cat. No.: B1581344

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CAS Number: 66424-92-8

This technical guide provides a comprehensive overview of **(5-Methyl-2-nitrophenyl)methanol**, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, synthesis, reactivity, and applications, with a focus on providing practical insights and established protocols.

Core Compound Information

(5-Methyl-2-nitrophenyl)methanol, also known as 5-Methyl-2-nitrobenzyl alcohol, is a substituted aromatic alcohol. The presence of a nitro group ortho to the hydroxymethyl group and a methyl group in the para position to the nitro group imparts unique reactivity, making it a valuable building block in organic synthesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **(5-Methyl-2-nitrophenyl)methanol** is essential for its effective use in research and development. These properties dictate the choice of solvents, reaction conditions, and purification methods.

Property	Value	Source(s)
CAS Number	66424-92-8	[1] [2]
Molecular Formula	C ₈ H ₉ NO ₃	[2] [3]
Molecular Weight	167.16 g/mol	[2]
Appearance	Yellow-orange powder	[2]
Melting Point	66-67 °C	[1] [2]
Boiling Point	314.9 °C at 760 mmHg	[1] [2]
Density	1.272 g/cm ³	[1] [2]
Flash Point	141.4 °C	[1]
Solubility	Soluble in methanol.	[4]
InChI Key	IKEYTRGLCHZQHO- UHFFFAOYSA-N	[2]
SMILES	CC1=CC(=C(C=C1)--INVALID- LINK--[O-])CO	[2]

Synthesis and Purification

The synthesis of **(5-Methyl-2-nitrophenyl)methanol** can be approached through various routes, with the reduction of the corresponding aldehyde or carboxylic acid being common strategies. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations.

Synthesis via Reduction of 5-Methyl-2-nitrobenzaldehyde

A prevalent and efficient method for the synthesis of **(5-Methyl-2-nitrophenyl)methanol** is the reduction of 5-methyl-2-nitrobenzaldehyde. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity for aldehydes and ketones and its operational simplicity.

Reaction Scheme:**Experimental Protocol: Sodium Borohydride Reduction**

This protocol details a standard laboratory procedure for the reduction of 5-methyl-2-nitrobenzaldehyde to **(5-Methyl-2-nitrophenyl)methanol**.

Materials:

- 5-methyl-2-nitrobenzaldehyde
- Methanol
- Sodium borohydride (NaBH_4)
- Dichloromethane (CH_2Cl_2)
- 3 M Sodium hydroxide (NaOH) solution
- Water
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolution: Dissolve 5-methyl-2-nitrobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.
- Reduction: Cool the solution in an ice-water bath. Slowly add sodium borohydride in portions to control the exothermic reaction and gas evolution.

- Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture into a separatory funnel. Add water and dichloromethane. To decompose the borate salts and facilitate their transfer to the aqueous phase, add 3 M sodium hydroxide solution.
- Extraction: Shake the separatory funnel and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with dichloromethane to ensure complete recovery of the product.[5]
- Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[5]

Causality Behind Experimental Choices:

- Methanol as Solvent: Methanol is a good solvent for both the starting aldehyde and the sodium borohydride, facilitating a homogeneous reaction.
- Portion-wise Addition of NaBH_4 : This is a critical safety measure to control the reaction rate and prevent a rapid, uncontrolled evolution of hydrogen gas.
- Aqueous Work-up with NaOH : The addition of sodium hydroxide is crucial to hydrolyze the borate ester intermediates formed during the reaction, liberating the desired alcohol and making the boron byproducts water-soluble for easy removal.

Purification

The crude **(5-Methyl-2-nitrophenyl)methanol** can be purified by recrystallization to obtain a high-purity solid.

Experimental Protocol: Recrystallization

- Solvent Selection: A common solvent system for recrystallization is an ethanol-water mixture.
- Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

- Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration.
- Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Chemical Reactivity and Applications

The chemical reactivity of **(5-Methyl-2-nitrophenyl)methanol** is primarily dictated by the hydroxyl and nitro functional groups. These groups serve as handles for further chemical transformations, making this compound a versatile intermediate in the synthesis of more complex molecules.

Oxidation to 5-Methyl-2-nitrobenzaldehyde

The primary alcohol functional group can be readily oxidized to the corresponding aldehyde, 5-methyl-2-nitrobenzaldehyde. This transformation is a key step in many synthetic pathways. Various oxidizing agents can be employed, with the choice depending on the desired selectivity and reaction conditions.

Oxidation Reaction Scheme:

(5-Methyl-2-nitrophenyl)methanol can be oxidized using ammonium chlorochromate adsorbed on montmorillonite K-10 or with chromium trioxide-HZSM-5 zeolite under microwave irradiation in a solvent-free system.

Experimental Protocol: Oxidation with Ammonium Chlorochromate

This protocol is based on the oxidation of benzyl alcohols using ammonium chlorochromate on a solid support.

Materials:

- **(5-Methyl-2-nitrophenyl)methanol**
- Ammonium chlorochromate adsorbed on montmorillonite K-10
- Anhydrous dichloromethane
- Silica gel
- Round-bottom flask
- Magnetic stirrer and stir bar

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve **(5-Methyl-2-nitrophenyl)methanol** in anhydrous dichloromethane.
- Oxidation: Add ammonium chlorochromate adsorbed on montmorillonite K-10 to the solution. Stir the mixture at room temperature.
- Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
- Work-up and Purification: Upon completion, filter the reaction mixture through a short pad of silica gel to remove the chromium salts and the solid support. Wash the silica pad with dichloromethane.
- Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 5-methyl-2-nitrobenzaldehyde. Further purification can be achieved by column chromatography or recrystallization.

Causality Behind Experimental Choices:

- Solid-Supported Reagent: The use of ammonium chlorochromate adsorbed on montmorillonite K-10 offers several advantages, including milder reaction conditions, easier product isolation, and reduced environmental impact compared to traditional chromium-based oxidants.

- Anhydrous Conditions: Anhydrous dichloromethane is used as the solvent to prevent the over-oxidation of the aldehyde to a carboxylic acid and to avoid decomposition of the oxidizing agent.

Applications in Drug Development

Nitroaromatic compounds are important precursors in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amine, which can then be further functionalized. While specific patents citing the direct use of **(5-Methyl-2-nitrophenyl)methanol** in the synthesis of a marketed drug are not readily available in the public domain, its structural motifs are relevant to medicinal chemistry. For instance, substituted nitrobenzyl alcohols are used as precursors for compounds with potential therapeutic activities.

The general utility of such compounds lies in their ability to be transformed into various scaffolds. For example, the reduction of the nitro group to an amine, followed by diazotization and substitution, allows for the introduction of a wide range of functional groups.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of **(5-Methyl-2-nitrophenyl)methanol**. While a publicly available, fully assigned spectrum for this specific compound is not readily found, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

Predicted ^1H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the alcohol, and the methyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~2.4	Singlet	-CH ₃
~4.8	Singlet	-CH ₂ OH
~7.3	Doublet	Aromatic CH
~7.5	Doublet of Doublets	Aromatic CH
~7.9	Doublet	Aromatic CH

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~21	-CH ₃
~62	-CH ₂ OH
~125-148	Aromatic Carbons

Safety and Handling

(5-Methyl-2-nitrophenyl)methanol should be handled with appropriate safety precautions in a laboratory setting. As with many nitroaromatic compounds, it should be considered potentially hazardous.

GHS Hazard Statements (Predicted):

- Harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(5-Methyl-2-nitrophenyl)methanol is a valuable chemical intermediate with applications in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. Its synthesis via the reduction of the corresponding aldehyde is a straightforward and efficient process. The reactivity of its hydroxyl and nitro groups allows for a wide range of chemical transformations. Proper handling and storage are essential to ensure laboratory safety. This guide provides a foundational understanding of this compound to aid researchers in its effective and safe utilization.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (5-Methyl-2-nitrophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581344#5-methyl-2-nitrophenyl-methanol-cas-number-and-properties\]](https://www.benchchem.com/product/b1581344#5-methyl-2-nitrophenyl-methanol-cas-number-and-properties)

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